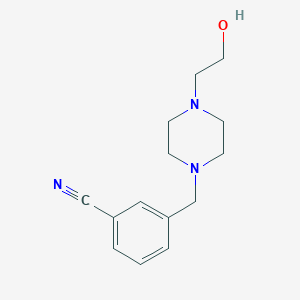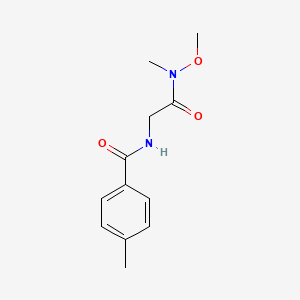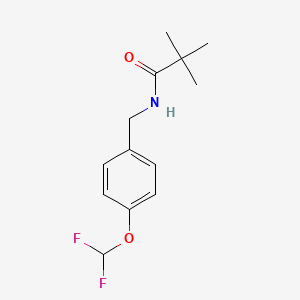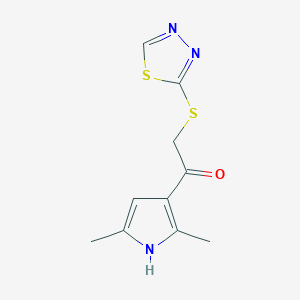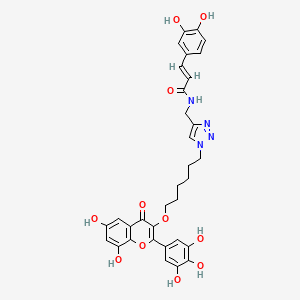
Hpa-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hpa-IN-1 is a potent and selective inhibitor of human pancreatic alpha-amylase. It has shown significant inhibitory activity with an IC50 value of 12.0 micromolar for human pancreatic alpha-amylase and 410.4 micromolar for alpha-glucosidase . This compound is primarily used in research settings to study the inhibition of these enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hpa-IN-1 involves a series of chemical reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve multi-step organic synthesis, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, the production of such compounds on an industrial scale would involve optimization of the synthetic route to maximize yield and purity, as well as the use of large-scale reactors and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Hpa-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Hpa-IN-1 has several scientific research applications, including:
Chemistry: Used to study enzyme inhibition and the development of enzyme inhibitors.
Biology: Employed in research on metabolic pathways involving alpha-amylase and alpha-glucosidase.
Medicine: Investigated for potential therapeutic applications in conditions related to enzyme activity, such as diabetes.
Industry: Utilized in the development of enzyme inhibitors for various industrial processes.
Mechanism of Action
Hpa-IN-1 exerts its effects by selectively inhibiting human pancreatic alpha-amylase. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the normal enzymatic activity, leading to a decrease in the breakdown of starch into glucose . The molecular targets involved include the active site residues of human pancreatic alpha-amylase .
Comparison with Similar Compounds
Similar Compounds
Acarbose: Another alpha-amylase inhibitor used in the treatment of diabetes.
Miglitol: An alpha-glucosidase inhibitor with similar applications.
Voglibose: Another alpha-glucosidase inhibitor used in diabetes management.
Uniqueness
Hpa-IN-1 is unique due to its high selectivity and potency for human pancreatic alpha-amylase compared to other similar compounds. Its distinct chemical structure allows for specific binding to the enzyme’s active site, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C33H32N4O11 |
|---|---|
Molecular Weight |
660.6 g/mol |
IUPAC Name |
(E)-N-[[1-[6-[6,8-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxyhexyl]triazol-4-yl]methyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C33H32N4O11/c38-21-14-22-29(45)33(31(48-32(22)27(43)15-21)19-12-25(41)30(46)26(42)13-19)47-10-4-2-1-3-9-37-17-20(35-36-37)16-34-28(44)8-6-18-5-7-23(39)24(40)11-18/h5-8,11-15,17,38-43,46H,1-4,9-10,16H2,(H,34,44)/b8-6+ |
InChI Key |
GHFDDGMHXVCMCJ-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCC2=CN(N=N2)CCCCCCOC3=C(OC4=C(C3=O)C=C(C=C4O)O)C5=CC(=C(C(=C5)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NCC2=CN(N=N2)CCCCCCOC3=C(OC4=C(C3=O)C=C(C=C4O)O)C5=CC(=C(C(=C5)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


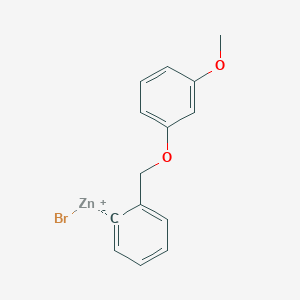
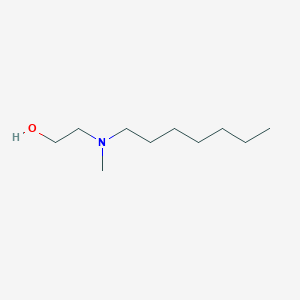
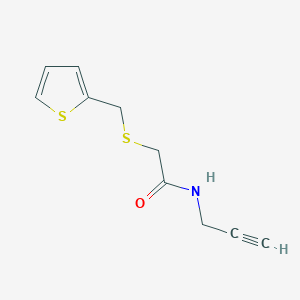
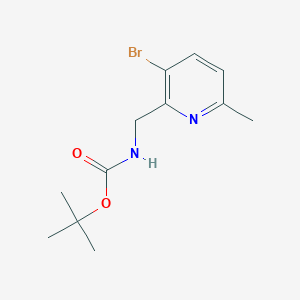
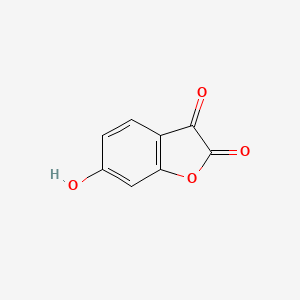
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B14895635.png)
![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
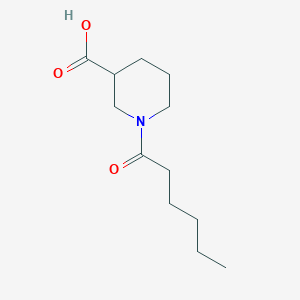
![7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)
![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
